2-(2,4-Dimethoxyphenyl)ethanol

Solid-state characterization Formulation development Chemical procurement

2-(2,4-Dimethoxyphenyl)ethanol (CAS 13398-65-7), also referred to as 2,4-dimethoxyphenethyl alcohol or NSC101849, is a dimethoxy-substituted phenethyl alcohol with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol. The compound features methoxy groups at the 2- and 4-positions of the phenyl ring, differentiating it from other regioisomeric dimethoxyphenethyl alcohols.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 13398-65-7
Cat. No. B080437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethoxyphenyl)ethanol
CAS13398-65-7
Synonyms2-(2,4-DIMETHOXYPHENYL)ETHANOL
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CCO)OC
InChIInChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7,11H,5-6H2,1-2H3
InChIKeyJTSXVCOZAMRSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dimethoxyphenyl)ethanol (CAS 13398-65-7): Core Physicochemical and Structural Identity


2-(2,4-Dimethoxyphenyl)ethanol (CAS 13398-65-7), also referred to as 2,4-dimethoxyphenethyl alcohol or NSC101849, is a dimethoxy-substituted phenethyl alcohol with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . The compound features methoxy groups at the 2- and 4-positions of the phenyl ring, differentiating it from other regioisomeric dimethoxyphenethyl alcohols. Its reported physicochemical properties include a predicted ACD/LogP of 1.07, a Topological Polar Surface Area (TPSA) of 38.69 Ų, a density of approximately 1.086 g/cm³, and a boiling point of ~295 °C at 760 mmHg [1]. Commercially, it is supplied as a crystalline solid with a melting point of 65–67 °C and purity of 95–98%, and it carries GHS hazard statements H315, H319, and H335 .

Why 2-(2,4-Dimethoxyphenyl)ethanol Cannot Be Assumed Interchangeable with Other Dimethoxyphenethyl Alcohol Regioisomers


Although all six dimethoxyphenethyl alcohol isomers share the identical molecular formula C10H14O3 and molecular weight (182.22 g/mol), the precise positioning of the two methoxy groups on the phenyl ring governs critical properties relevant to both research reproducibility and industrial utility. Differences in melting point, logP, logD, boiling point, and density arise solely from the substitution pattern, meaning that regioisomers such as 2-(3,4-dimethoxyphenyl)ethanol (homoveratryl alcohol), 2-(2,5-dimethoxyphenyl)ethanol, and 2-(2,3-dimethoxyphenyl)ethanol are not functionally equivalent . Substituting one isomer for another can alter solubility profiles, chromatographic retention times, phase behavior in formulations, and safety-handling classifications, thereby threatening experimental consistency and process validation. The following quantitative evidence demonstrates where 2-(2,4-dimethoxyphenyl)ethanol diverges from its closest analogs.

Quantitative Comparator Evidence for 2-(2,4-Dimethoxyphenyl)ethanol vs. Key Regioisomers and Phenethyl Alcohol


Melting Point: Solid-State Handling Advantage over 3,4- and 2,3-Isomers

The target compound exhibits an experimentally determined melting point of 65–67 °C , which is significantly higher than the 46–49 °C reported for 2-(3,4-dimethoxyphenyl)ethanol and the predicted ~72 °C for the 2,3-isomer (though experimental data for the latter is limited) . This higher melting point indicates that 2-(2,4-dimethoxyphenyl)ethanol remains a stable crystalline solid across a broader ambient temperature range, reducing the risk of liquefaction during shipping, storage, and weighing under non-refrigerated conditions.

Solid-state characterization Formulation development Chemical procurement

Lipophilicity (LogP): Intermediate Partitioning Between Regioisomers

The ACD/LogP of 2-(2,4-dimethoxyphenyl)ethanol is 1.07 , placing it between the 2,3-isomer (LogP = 1.10) and the 2,5-isomer (LogP = 1.2386) [1]. For reference, unsubstituted phenethyl alcohol has experimental logP values clustering around 1.36–1.50 . The 2,4-substitution pattern thus confers a lipophilicity that is measurably lower than both phenethyl alcohol and the 2,5-isomer, which may influence solubility, membrane permeability, and reversed-phase chromatographic retention in ways that cannot be replicated by other isomers.

Lipophilicity ADME prediction Chromatographic method development

Distribution Coefficient (LogD) and Bioconcentration Factor (BCF): Pharmacokinetic Differentiation from the 2,3-Isomer

At physiologically relevant pH 7.4, 2-(2,4-dimethoxyphenyl)ethanol has a predicted ACD/LogD of 1.45 and an ACD/BCF of 7.45 . In contrast, the 2,3-isomer shows markedly lower predicted values: ACD/LogD = 1.05 and ACD/BCF = 3.67 at pH 7.4 . This divergence indicates that, while both compounds are relatively hydrophilic, the 2,4-isomer is predicted to partition into organic phases and bioconcentrate at roughly twice the level of the 2,3-isomer, a meaningful distinction for researchers evaluating tissue distribution or environmental persistence.

Drug discovery Environmental fate ADME-Tox profiling

Boiling Point and Density Variations: Implications for Purification and Formulation Processes

The target compound boils at approximately 295.1 °C at 760 mmHg with a density of 1.086 g/cm³ [1], whereas the 3,4-isomer boils at 172–174 °C at a reduced pressure of 17 mmHg (corresponding to a significantly lower boiling point at atmospheric pressure) with a density of ~1.097 g/cm³ . Unsubstituted phenethyl alcohol boils at 219–221 °C at 750 mmHg with a density of 1.020 g/mL . These differences in boiling point and density directly impact distillation parameters, solvent selection, and specific gravity-based quality control checks, confirming that each analog requires distinct process conditions.

Process chemistry Distillation Quality control

Dihydroorotase Enzyme Inhibition: Isomer-Specific Weak Biological Activity Profile

In a biochemical screen against dihydroorotase (DHOase, EC 3.5.2.3) from mouse Ehrlich ascites cells, 2-(2,4-dimethoxyphenyl)ethanol showed an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. For context, related dimethoxyphenyl scaffolds have yielded DHOase inhibitors with IC50 values in the low micromolar range [2][3], confirming that while the 2,4-isomer is a weak inhibitor, its specific substitution pattern is still recognized by this enzyme. This provides a quantitative starting point for medicinal chemistry optimization that is specific to the 2,4-regioisomer; the data cannot be assumed to hold for other isomers in the absence of isogenic testing.

Enzyme inhibition Pyrimidine biosynthesis Screening libraries

Optimal Application Scenarios for 2-(2,4-Dimethoxyphenyl)ethanol Based on Differential Evidence


Medicinal Chemistry: Late-Stage Lead Optimization of DHOase-Targeting Scaffolds

The validated dihydroorotase IC50 of 180 µM, although weak, establishes that the 2,4-dimethoxyphenethyl scaffold engages the enzyme [1]. Medicinal chemistry teams can use 2-(2,4-dimethoxyphenyl)ethanol as a starting fragment for structure-based optimization, confident that the 2,4-substitution pattern is permissive for target binding. The intermediate LogP (1.07) and moderate LogD (1.45) also support CNS drug-likeness criteria . Because these properties differ from those of the 3,4- and 2,5-isomers, only the 2,4-isomer can serve as a reference standard in SAR campaigns aimed at this specific chemotype.

Analytical Reference Standard for Isomer Discrimination

The distinct melting point (65–67 °C), boiling point (~295 °C), and density (1.086 g/cm³) of 2-(2,4-dimethoxyphenyl)ethanol enable its use as a certified reference material for chromatographic and thermal analysis methods designed to differentiate dimethoxyphenethyl alcohol isomers [2]. In quality control environments where regioisomeric purity is critical—such as pharmaceutical intermediate release testing—these orthogonal physicochemical properties provide unambiguous identity confirmation that cannot be achieved with a mixed-isomer standard.

Chemical Biology Tool Compound for Probing Methoxy Substitution Effects

The 2,4-isomer occupies a unique position in the regioisomeric series, exhibiting intermediate LogP and LogD values between the 2,3- and 2,5-isomers . Researchers investigating how methoxy group positioning affects protein binding, membrane permeability, or metabolic stability can use 2-(2,4-dimethoxyphenyl)ethanol as a key comparator in isomeric panels, enabling systematic structure-property relationship (SPR) studies that demand isomerically pure compounds with well-characterized physicochemical profiles.

Solid-Phase Synthesis and Material Science Applications

The relatively high melting point of 65–67 °C makes the 2,4-isomer preferable to the 3,4-isomer (mp 46–49 °C) for solid-phase reaction conditions that generate exotherms or for long-term ambient storage of stock solutions in solid dispensing equipment . Its crystalline nature at room temperature also facilitates gravimetric handling in automated synthesis platforms, reducing variability introduced by hygroscopic or low-melting solids.

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